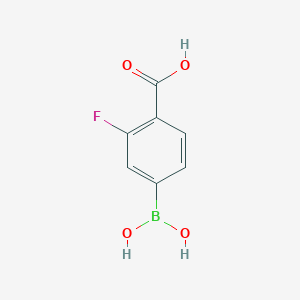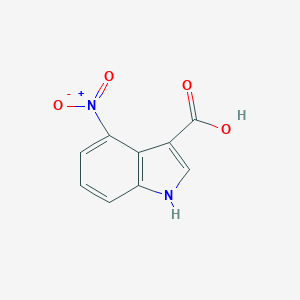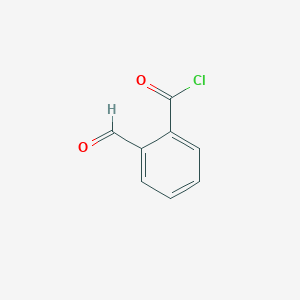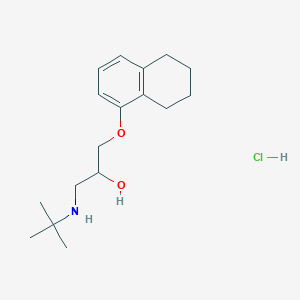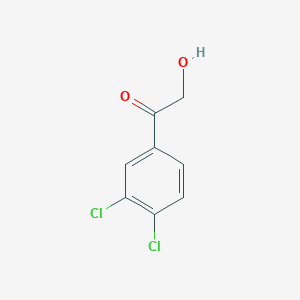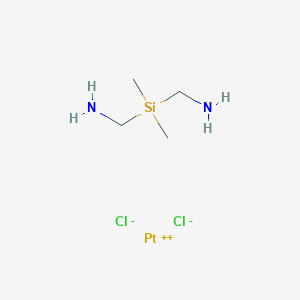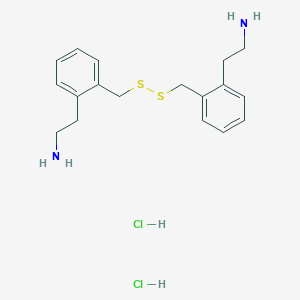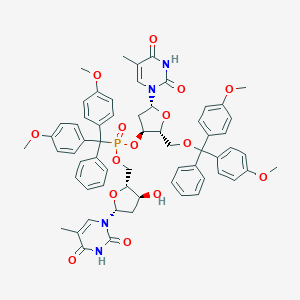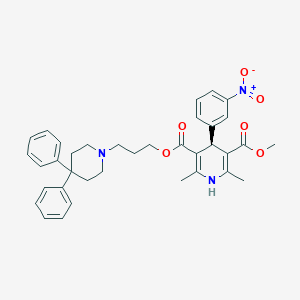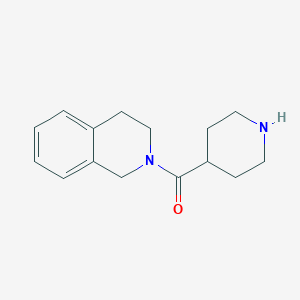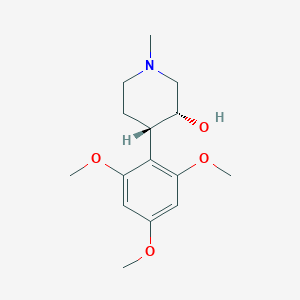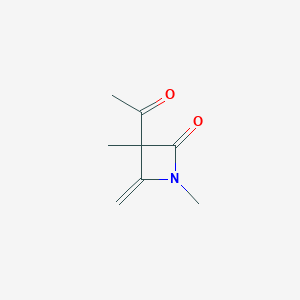
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one is a chemical compound that is commonly used in scientific research. It is a member of the azetidinone family of compounds and is known for its ability to inhibit enzymes and modulate biological pathways.
Mecanismo De Acción
The mechanism of action of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one involves the inhibition of enzymes and modulation of biological pathways. It has been shown to act as a competitive inhibitor of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to modulate the activity of the Wnt signaling pathway by inhibiting the activity of glycogen synthase kinase 3 beta.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one are varied and depend on the specific enzyme or pathway being targeted. It has been shown to induce cell differentiation and inhibit cell proliferation in certain cancer cell lines. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to modulate the immune response by inhibiting the activity of T cells and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one in lab experiments is its ability to selectively target specific enzymes and pathways. This allows researchers to study the activity of these enzymes and pathways in a controlled manner. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to have low toxicity and is well-tolerated in animal models.
One limitation of using 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the synthesis of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, researchers are exploring the potential of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of new chemical probes based on 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one could lead to the discovery of new enzymes and pathways involved in biological processes.
Métodos De Síntesis
The synthesis of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one involves the reaction of 3-acetylcyclohexanone with methylamine in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of pure 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one.
Aplicaciones Científicas De Investigación
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has a wide range of applications in scientific research. It is commonly used as a chemical probe to study the activity of enzymes and their role in biological pathways. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in gene expression and cell differentiation. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been used to modulate the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Propiedades
Número CAS |
118987-40-9 |
|---|---|
Nombre del producto |
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5-8(3,6(2)10)7(11)9(5)4/h1H2,2-4H3 |
Clave InChI |
FNIWCJHIEQNMJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(=C)N(C1=O)C)C |
SMILES canónico |
CC(=O)C1(C(=C)N(C1=O)C)C |
Sinónimos |
2-Azetidinone, 3-acetyl-1,3-dimethyl-4-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silyl](/img/structure/B55129.png)
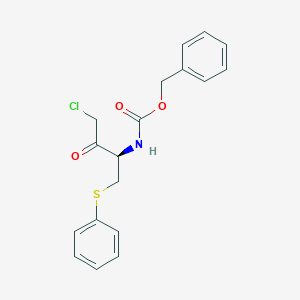
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
